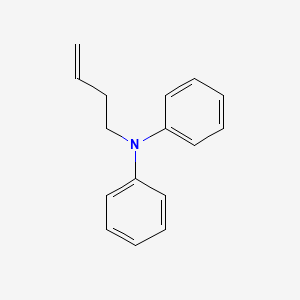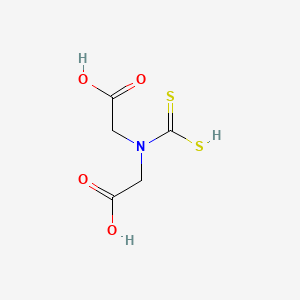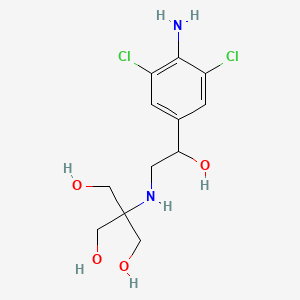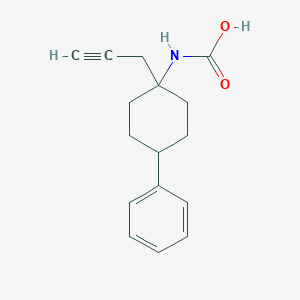![molecular formula C14H10Cl2N2O2 B14668498 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol CAS No. 38486-12-3](/img/structure/B14668498.png)
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves nucleophilic aromatic substitution reactions. The process begins with the chlorination of phenol to introduce the chloro substituents. This is followed by the condensation of the chlorinated phenol with hydrazine derivatives under controlled conditions to form the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and condensation reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinylidene linkage can be reduced to form corresponding amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Aplicaciones Científicas De Investigación
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidative properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and hydrazinylidene groups enable it to form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-methylphenol: A simpler phenolic compound with similar chlorinated structure.
p-chlorocresol: Another chlorinated phenol with known antimicrobial properties.
Uniqueness
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is unique due to its hydrazinylidene linkage, which imparts distinct chemical reactivity and biological activity compared to simpler chlorinated phenols
Propiedades
Número CAS |
38486-12-3 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O2 |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-1-3-13(19)9(5-11)7-17-18-8-10-6-12(16)2-4-14(10)20/h1-8,19-20H/b17-7-,18-8+ |
Clave InChI |
UOUUHDVBBGLSHK-ZZDPWUPLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)/C=N/N=C\C2=C(C=CC(=C2)Cl)O)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NN=CC2=C(C=CC(=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


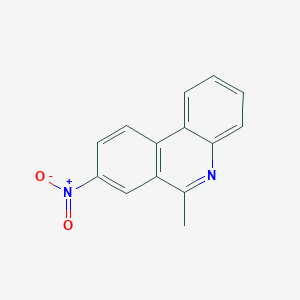
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
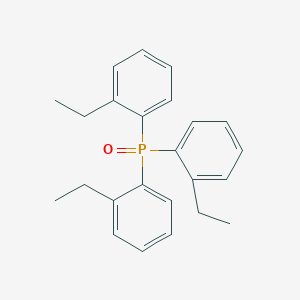



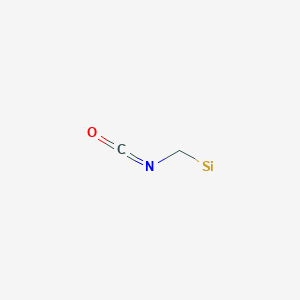
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
